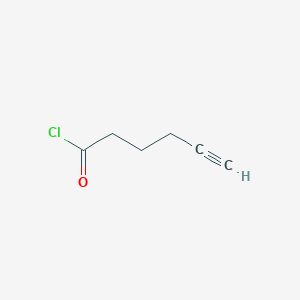

Hex-5-ynoyl chloride

CAS No.: 55183-45-4

Cat. No.: VC2161976

Molecular Formula: C6H7ClO

Molecular Weight: 130.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55183-45-4 |

|---|---|

| Molecular Formula | C6H7ClO |

| Molecular Weight | 130.57 g/mol |

| IUPAC Name | hex-5-ynoyl chloride |

| Standard InChI | InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h1H,3-5H2 |

| Standard InChI Key | WZBQFNAWQPYQPM-UHFFFAOYSA-N |

| SMILES | C#CCCCC(=O)Cl |

| Canonical SMILES | C#CCCCC(=O)Cl |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of hex-5-ynoyl chloride is essential for its proper handling, storage, and application in research settings. These properties determine its behavior in various environments and reactions.

Basic Physical Properties

Hex-5-ynoyl chloride exhibits physical characteristics typical of low molecular weight acyl chlorides. It is generally stored at room temperature, suggesting stability under standard laboratory conditions when properly sealed .

The following table summarizes the key physical properties of hex-5-ynoyl chloride:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7ClO | |

| Molecular Weight | 130.57 g/mol | |

| CAS Number | 55183-45-4 | |

| Storage Conditions | Room temperature | |

| Physical State at RT | Liquid (inferred) | |

| Exact Mass | 130.01900 |

The compound's relatively low molecular weight and the presence of both polar and nonpolar functional groups influence its solubility profile, likely making it soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Chemical Properties and Reactivity

The chemical properties of hex-5-ynoyl chloride are dominated by the reactivity of its acyl chloride group and the terminal alkyne functionality. These structural features give the compound its characteristic chemical behavior and versatility in organic synthesis.

| Property | Value | Source |

|---|---|---|

| Polar Surface Area (PSA) | 17.07000 | |

| LogP | 1.55530 | |

| Reactivity | Highly reactive toward nucleophiles | |

| Hazard Profile | Corrosive to tissues |

The compound's LogP value of approximately 1.56 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic can be important for applications in biological systems where membrane permeability may be relevant.

The acyl chloride group readily undergoes nucleophilic substitution reactions, while the terminal alkyne can participate in various transition metal-catalyzed coupling reactions and click chemistry. This dual reactivity makes hex-5-ynoyl chloride particularly valuable for synthesizing functionalized molecules with specific properties.

These classifications highlight the compound's potential to cause severe tissue damage upon contact and respiratory irritation if inhaled, consistent with the reactive nature of acyl chlorides in general.

Applications in Research

Hex-5-ynoyl chloride has found significant applications in various research fields, particularly in organic synthesis and chemical biology.

Use in Chemical Probes and Bioconjugation

One of the most valuable applications of hex-5-ynoyl chloride is in the synthesis of chemical probes for biological research. The compound's terminal alkyne group makes it particularly useful for click chemistry applications, enabling the creation of labeled molecules for analytical and diagnostic purposes.

Research has demonstrated its utility in creating alkyne-tagged compounds for bioorthogonal chemistry. For example, hex-5-ynoyl chloride has been used for acylation reactions to provide alkyne probes such as NJH-2-030, which was employed in protein research focusing on the discovery of covalent FEM1B recruiters for targeted protein degradation . This application highlights the compound's value in modern chemical biology techniques.

Synthetic Applications

As a bifunctional molecule, hex-5-ynoyl chloride serves as a versatile building block in organic synthesis. Its acyl chloride group can react with various nucleophiles to form diverse functional groups:

-

With alcohols: Forms esters

-

With amines: Forms amides

-

With thiols: Forms thioesters

Meanwhile, the terminal alkyne enables additional transformations:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation

-

Sonogashira coupling with aryl halides

-

Hydration to form ketones

-

Metal-catalyzed hydrogenation to form alkenes or alkanes

These transformation possibilities make hex-5-ynoyl chloride valuable for constructing complex molecules with specific functional group arrangements, particularly in medicinal chemistry and materials science.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of hex-5-ynoyl chloride provides insights into its production and application in various chemical processes.

Reactivity Profile

The reactivity of hex-5-ynoyl chloride is primarily determined by its two functional groups:

-

Acyl Chloride Group:

-

Highly reactive toward nucleophiles

-

Undergoes nucleophilic substitution reactions with various nucleophiles

-

Hydrolyzes in the presence of water to form hex-5-ynoic acid and hydrogen chloride

-

Reacts with alcohols and amines to form esters and amides, respectively

-

-

Terminal Alkyne Group:

-

Participates in metal-catalyzed coupling reactions

-

Undergoes click chemistry with azides to form 1,2,3-triazoles

-

Can be functionalized through various alkyne-specific transformations

-

The literature specifically mentions the use of hex-5-ynoyl chloride in acylation reactions to produce alkyne-tagged molecules, demonstrating its practical application in chemical synthesis .

Comparison with Related Compounds

To better understand the unique properties and applications of hex-5-ynoyl chloride, it is informative to compare it with structurally related compounds.

Reactivity Differences

The presence of the triple bond in hex-5-ynoyl chloride creates distinct reactivity patterns compared to other acyl chlorides:

-

Enhanced Specificity: The terminal alkyne provides a bioorthogonal handle that can be selectively modified in the presence of other functional groups, making it valuable for bioconjugation.

-

Click Chemistry: The alkyne group enables copper-catalyzed azide-alkyne cycloaddition reactions, which proceed with high efficiency and selectivity under mild conditions.

-

Spatial Arrangement: The linear geometry of the alkyne group affects the spatial arrangement of molecules synthesized using hex-5-ynoyl chloride, potentially influencing their biological activity or material properties.

These differences highlight why hex-5-ynoyl chloride might be chosen over other acyl chlorides for specific synthetic applications, particularly those requiring downstream functionalization of the resulting molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume